3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c28-23(24-11-10-16-5-2-1-3-6-16)27-12-4-7-18(14-27)22-26-25-21(31-22)17-8-9-19-20(13-17)30-15-29-19/h1-3,5-6,8-9,13,18H,4,7,10-12,14-15H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMKUHVVOIUPJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCCC2=CC=CC=C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article provides a comprehensive review of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple pharmacophoric elements that contribute to its biological effects. The key structural components include:
- Benzo[d][1,3]dioxole : Known for its role in enhancing the lipophilicity and receptor binding affinity.
- Oxadiazole ring : Often associated with various biological activities including antimicrobial and anti-inflammatory properties.
- Phenethylpiperidine moiety : This segment is crucial for binding to central nervous system receptors.
The biological activity of this compound primarily revolves around its interaction with the GABA_A receptor , similar to other benzodiazepines. The oxadiazole derivatives have been shown to act as agonists at the benzodiazepine binding site, influencing neurotransmitter release and neuronal excitability.
Key Mechanisms:
- GABA_A Receptor Modulation : The compound enhances GABAergic transmission by increasing the frequency of channel opening events at the GABA_A receptor. This mechanism is crucial for its anxiolytic and sedative properties.
- Anticonvulsant Activity : Preliminary studies indicate that this compound may exhibit anticonvulsant effects comparable to established medications like diazepam.
Structure-Activity Relationship (SAR)
Research into SAR has identified critical features that enhance the biological efficacy of compounds similar to 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide. Notably:
- The presence of the benzo[d][1,3]dioxole moiety significantly increases binding affinity to GABA_A receptors.
- Variations in the substituents on the oxadiazole ring can modulate potency and selectivity.
Biological Activity Summary Table
Case Studies
Several studies have explored the biological activity of related compounds or derivatives:
- Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were tested for their affinity towards GABA_A receptors. Compounds exhibited varying degrees of efficacy, with some showing higher potency than diazepam in binding assays .
- Anticonvulsant Evaluation : In a study examining the anticonvulsant properties of similar compounds, significant reductions in seizure frequency were observed in models treated with oxadiazole derivatives .
- Sedative Effects Assessment : Research indicated that certain derivatives increased sleep duration significantly when administered alongside pentobarbital, suggesting potential applications in treating sleep disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally related molecules, emphasizing key differences in core scaffolds, substituents, and inferred biological implications:
Key Comparative Insights
Heterocyclic Ring Variations: The 1,3,4-oxadiazole in the target compound (vs. However, thiadiazole’s sulfur atom increases lipophilicity, which may improve blood-brain barrier penetration . Benzodiazole () lacks the methylenedioxy group of benzodioxole, making it more susceptible to oxidative metabolism.
Substituent Effects: The phenethyl group in the target compound (vs. tert-Butyl groups () introduce steric hindrance that may limit metabolic degradation but could also impede binding to flat active sites.
Biological Activity Trends :
- Piperidine carboxamides with aromatic substituents (e.g., , target compound) are frequently associated with enzyme inhibition, while pyrazole derivatives () are explored for CNS applications like anticonvulsants.
- The oxadiazole-thio moiety in highlights how sulfur substitution can alter pharmacokinetics, though its electron-deficient nature may reduce stability compared to oxadiazole.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing this compound, and how can reaction conditions be optimized for high yields?
- Methodology: The synthesis typically involves multi-step reactions:
Condensation: React benzo[d][1,3]dioxole-5-carboxylic acid derivatives with hydrazine to form hydrazide intermediates.
Cyclization: Treat the hydrazide with carbon disulfide or cyanogen bromide under reflux to form the 1,3,4-oxadiazole ring .
Coupling: Link the oxadiazole moiety to the N-phenethylpiperidine scaffold via carboxamide bond formation using coupling agents like EDCl/HOBt .
- Optimization: Control temperature (e.g., 80–100°C for cyclization) and use catalysts (e.g., pyridine for acid scavenging). Monitor purity via HPLC or TLC .
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its identity?
- Techniques:
- Spectroscopy:
- 1H/13C NMR: Confirm proton environments (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm, piperidine CH2 groups at δ 1.5–2.5 ppm) .
- IR: Identify carbonyl (C=O, ~1650 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
- Mass Spectrometry: ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z ~434 for C23H22N4O4) .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in biological activity data across studies (e.g., varying IC50 values in enzyme assays)?
- Methodological Approach:
Standardize Assay Conditions: Control variables like buffer pH, temperature, and solvent (DMSO concentration ≤1% to avoid denaturation) .
Validate Target Engagement: Use orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays) to confirm target interaction .
Statistical Analysis: Apply ANOVA or Student’s t-test to assess significance of discrepancies, considering batch-to-batch compound variability .
Q. How can computational modeling guide the design of derivatives to improve target selectivity (e.g., for kinase vs. GPCR targets)?
- Workflow:
Docking Studies: Use AutoDock Vina to model interactions between the compound’s oxadiazole-piperidine core and active sites (e.g., ATP-binding pocket vs. transmembrane helices) .
QSAR Analysis: Correlate substituent effects (e.g., electron-withdrawing groups on benzodioxole) with activity using Hammett constants or ML models .
ADMET Prediction: Apply SwissADME to prioritize derivatives with balanced solubility (LogP ~3.5) and metabolic stability (CYP450 inhibition scores) .
Q. What experimental evidence supports the proposed mechanism of action involving allosteric modulation vs. competitive inhibition?
- Key Experiments:
- Kinetic Studies: Measure enzyme activity at varying substrate concentrations. A non-competitive mechanism shows unchanged Km but reduced Vmax .
- Mutagenesis: Introduce mutations in putative allosteric sites (e.g., piperidine-binding cavity) and assess activity loss via Western blot or fluorescence polarization .
- Cryo-EM/X-ray Crystallography: Resolve compound-bound protein structures to identify binding pockets distinct from active sites .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. lipid-based solvents?
- Resolution Steps:
Replicate Experiments: Prepare stock solutions in DMSO and dilute in PBS (pH 7.4) or lipid emulsions. Measure solubility via nephelometry .
Purity Assessment: Verify compound purity (>95% by HPLC) to exclude impurities affecting solubility .
Molecular Dynamics (MD): Simulate solvation free energy in water and octanol to predict logD values .
Research Design Considerations
Q. What in vivo models are appropriate for evaluating pharmacokinetic properties, and how can interspecies variability be minimized?
- Models:
- Rodent Studies: Use Sprague-Dawley rats for plasma half-life (t1/2) and bioavailability (F%) measurements via LC-MS/MS .
- Tissue Distribution: Apply whole-body autoradiography to track compound localization .
- Mitigating Variability: Normalize doses to body surface area and use isogenic strains to reduce genetic variability .
Structural and Functional Analogues
Q. How does the substitution pattern on the benzodioxole ring influence bioactivity compared to analogues with halogen or methyl groups?
- Case Study:
- Electron-Donating Groups (e.g., -OCH3): Increase metabolic stability but reduce target binding affinity due to steric effects.
- Halogen Substituents (e.g., -Cl): Enhance lipophilicity (LogP +0.5) and improve blood-brain barrier penetration .
- Data Source: Compare IC50 values of analogues from published SAR tables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
